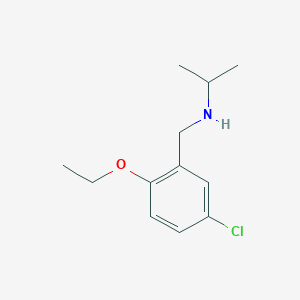![molecular formula C15H15N5O B275897 N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275897.png)
N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine, also known as PTTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTMA is a tetrazole-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is not fully understood. However, studies have shown that N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have a number of biochemical and physiological effects. Studies have shown that N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine can inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been found to have neuroprotective effects and can inhibit the activity of certain enzymes that are involved in neurodegenerative diseases. Additionally, N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its potential applications in various fields of scientific research. N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have potential applications in the field of cancer research, neuroscience, and materials science. However, one of the main limitations of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and its potential applications in various fields of scientific research.
Orientations Futures
There are many future directions for research on N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine. One possible direction is to further investigate its potential applications in the field of cancer research. Studies could focus on optimizing the synthesis method of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and testing its efficacy in various types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and its potential applications in the field of neuroscience. Finally, research could focus on using N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form 3-hydroxybenzaldehyde hydrazone. The resulting compound is then reacted with methyl iodide to form N-methyl-3-hydroxybenzylidene hydrazine. The final step involves the reaction of N-methyl-3-hydroxybenzylidene hydrazine with 1-phenyltetrazole-5-thiol to form N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine.
Applications De Recherche Scientifique
N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have potential applications in various fields of scientific research. One of the most promising applications of N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is in the field of cancer research. Studies have shown that N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has the ability to inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been found to have potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects. Additionally, N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of novel materials.
Propriétés
Formule moléculaire |
C15H15N5O |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-methyl-1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C15H15N5O/c1-16-11-12-6-5-9-14(10-12)21-15-17-18-19-20(15)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3 |
Clé InChI |
BZBIANWSFBOUGD-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
methanamine](/img/structure/B275822.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)
